1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

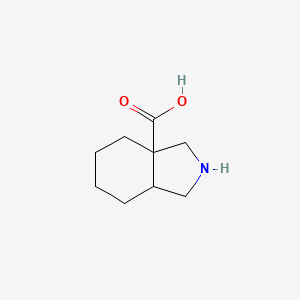

The molecule “1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid” consists of 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 27 atoms . It is also known by other names such as cis-Octahydroisoindole .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a total of 27 atoms. It includes 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .科学的研究の応用

Synthesis and Peptide Applications

- N-protected Derivatives and Peptide Synthesis : The preparation of N-protected derivatives of octahydroindole-2-carboxylic acid (a proline analogue) has been described, showcasing the synthesis of enantiomerically pure forms of the acid, which are crucial for peptide synthesis. This highlights its utility in creating biologically active peptides and its efficient isolation in multigram quantities for such purposes (Sayago, Jiménez, & Cativiela, 2007).

- Orthopalladation and Carbonylation : Research on the orthopalladation of methyl arylglycinate derivatives, leading to the single-step production of substituted isoindolin-1-one-3-carboxylates, underlines another application. These compounds serve as valuable synthetic intermediates, transformable into octahydroisoindole-1-carboxylic acid derivatives, emphasizing the compound's role in synthesizing biologically active molecules (Nieto et al., 2011).

Structural Applications

- Polyproline Structure Formation : A study discussed the formation of an oligoproline structure using octahydroindole-2-carboxylic acid, demonstrating its application in mimicking the structural components of pharmaceutically active peptides and drugs. This work provides insights into the structural and energetic contributions of appended residues, revealing the acid's potential in forming biologically relevant structures (Kubyshkin & Budisa, 2017).

Synthesis of Enantiopure Derivatives

- Alpha-Substituted Derivatives : The synthesis of enantiopure alpha-substituted derivatives of octahydroindole-2-carboxylic acid has been reported, demonstrating the compound's significance in achieving stereochemical control in the alkylation reactions. This highlights its utility in preparing alpha-substituted analogues for incorporation into peptides, showcasing the chemical versatility and application in medicinal chemistry (Sayago, Calaza, Jiménez, & Cativiela, 2009).

作用機序

Target of Action

Octahydro-1H-isoindole-3a-carboxylic acid, also known as 1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid or Octahydro-3aH-isoindole-3a-carboxylic acid, is primarily used as a reactant in the preparation of Perindoprilat , an angiotensin-converting enzyme (ACE) inhibitor . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE, the RAAS’s ability to increase blood pressure is diminished . This leads to downstream effects such as reduced vasoconstriction and decreased release of aldosterone, a hormone that promotes sodium and water retention .

Result of Action

The molecular and cellular effects of octahydro-1H-isoindole-3a-carboxylic acid’s action, through its role in the production of Perindoprilat, include the inhibition of ACE at the cellular level, leading to systemic effects such as lowered blood pressure . This can be beneficial in conditions like hypertension and heart failure .

特性

IUPAC Name |

1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-8(12)9-4-2-1-3-7(9)5-10-6-9/h7,10H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGHXKZRQIOTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CNCC2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2775215.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2775217.png)

![4-Ethyl-5-fluoro-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2775218.png)

![[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2775225.png)

![[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride](/img/structure/B2775227.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2775228.png)

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2775231.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775233.png)